

# N-Acetyl-N-methyl-D-leucine efficacy in different neurological disease models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Acetyl-N-methyl-D-leucine

Cat. No.: B15408538 Get Quote

# N-Acetyl-L-leucine Shows Promise Across a Spectrum of Neurological Disorders

A comprehensive review of preclinical and clinical data reveals the therapeutic potential of N-Acetyl-L-leucine (NALL), an orally administered modified amino acid, in various neurological disease models. Emerging evidence suggests its efficacy in rare lysosomal storage disorders, such as Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, as well as more common neurodegenerative conditions like Parkinson's disease. Its neuroprotective effects appear to stem from a multi-faceted mechanism of action that includes enhancing mitochondrial function, reducing neuroinflammation, and promoting cellular autophagy.

N-Acetyl-L-leucine, the L-enantiomer of the racemic N-acetyl-DL-leucine, has been identified as the pharmacologically active form of the drug.[1][2] It has demonstrated a favorable safety profile in multiple clinical trials and is being investigated for its potential to modify the course of several debilitating neurological diseases.[3][4][5] This guide provides a comparative overview of its efficacy, supported by experimental data, and details the methodologies used in key studies.

# **Efficacy in Lysosomal Storage Disorders**

NALL has shown significant therapeutic benefits in models of lysosomal storage diseases, a group of rare genetic disorders characterized by the accumulation of undigested molecules in lysosomes, leading to cellular dysfunction and neurodegeneration.







In patients with Niemann-Pick disease type C (NPC), an open-label Phase II trial and a subsequent Phase III randomized, placebo-controlled crossover trial demonstrated statistically significant and clinically meaningful improvements.[3][6][7] The primary endpoint in the Phase III trial, the change in the total score on the Scale for the Assessment and Rating of Ataxia (SARA), showed a significant improvement with NALL treatment compared to placebo.[7] Long-term follow-up data suggest a disease-modifying and neuroprotective effect, with sustained improvements in neurological signs and symptoms over 12 and 18 months.[3]

Similarly, in patients with GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), a Phase IIb multinational, open-label, rater-blinded study found that NALL treatment was associated with statistically significant and clinically relevant improvements in functioning and quality of life.[8] The study met its primary endpoint, the Clinical Impression of Change in Severity (CI-CS), which was assessed by blinded raters evaluating video recordings of patients performing specific motor tasks.[8]

The therapeutic effect in these disorders is thought to be linked to NALL's ability to improve mitochondrial energy metabolism, which is impaired in these conditions.[1][3] In a mouse model of Sandhoff disease, N-acetyl-DL-leucine was found to normalize glucose and glutamate metabolism, increase autophagy, and boost levels of the antioxidant enzyme superoxide dismutase.[1]

## **Promising Results in Parkinson's Disease Models**

Recent preclinical studies have highlighted the potential of NALL in Parkinson's disease (PD). In cellular models using patient-derived dopaminergic neurons with GBA1 or LRRK2 mutations, NALL treatment led to a reduction in pathological phosphorylated alpha-synuclein (pS129-syn), a hallmark of PD.[5][9][10] This effect was found to be dependent on the serine protease HTRA1.[5][9]

Furthermore, NALL was shown to upregulate the expression of wild-type parkin, a protein crucial for mitochondrial quality control, and improve synaptic function.[9][10] In a mutant LRRK2 knock-in mouse model of PD, NALL treatment decreased pS129-alpha-synuclein, increased parkin levels, and ameliorated dopamine-dependent motor learning deficits.[9][10] Case reports in individuals with REM Sleep Behavior Disorder, a condition often preceding PD, have also suggested that acetyl-DL-leucine may halt disease progression.[4][11]



# **Neuroprotective Effects in Other Neurological Conditions**

The therapeutic potential of NALL extends to other neurological conditions. In a mouse model of traumatic brain injury (TBI), NALL treatment was shown to decrease neuroinflammatory markers, reduce cortical cell death, improve autophagy, and promote the recovery of motor and cognitive function.[1][2][12] Studies have also reported symptomatic improvement in patients with various forms of cerebellar ataxia.[1][7]

## **Mechanism of Action: A Multi-Target Approach**

The beneficial effects of N-Acetyl-L-leucine across different neurological diseases are attributed to its complex and multi-target mechanism of action. Key proposed mechanisms include:

- Metabolic Modulation: NALL appears to correct metabolic dysfunction by improving
  mitochondrial energy metabolism and increasing ATP production.[1][3][4] It has been shown
  to normalize glucose and glutamate metabolism in disease models.[1]
- Enhanced Autophagy: The compound promotes autophagy, the cellular process for clearing damaged proteins and organelles, which is often impaired in neurodegenerative diseases.[1]
   [13]
- Reduced Neuroinflammation and Oxidative Stress: NALL has been shown to decrease neuroinflammatory markers and increase levels of antioxidant enzymes like superoxide dismutase.[1][12]
- Modulation of Neurotransmitter Systems: While the primary focus has been on its metabolic and cellular clearance effects, its original use in treating vertigo suggests an influence on neuronal excitability and neurotransmitter balance.[1]





Click to download full resolution via product page

Caption: Proposed multi-target mechanism of action of N-Acetyl-L-leucine.

## **Comparative Data on Efficacy**

The following tables summarize the quantitative data from key studies on N-Acetyl-L-leucine in various neurological disease models, with a comparison to alternative treatments where available.

Table 1: Efficacy in Niemann-Pick Disease Type C (NPC)



| Outcome Measure               | N-Acetyl-L-leucine<br>(NALL)                           | Placebo / Standard of Care            | Study Details                                             |
|-------------------------------|--------------------------------------------------------|---------------------------------------|-----------------------------------------------------------|
| SARA Total Score<br>Change    | -1.97 ± 2.43 points<br>(improvement) after<br>12 weeks | -0.60 ± 2.39 points<br>after 12 weeks | Phase 3 Randomized<br>Crossover Trial<br>(IB1001-301).[3] |
| CI-CS Score                   | Mean difference of<br>0.86 (p=0.029)<br>favoring NALL  | -                                     | Phase II Open-Label,<br>Rater-Blinded Study.<br>[6]       |
| Long-term SARA<br>Improvement | Maintained<br>improvement at 12<br>and 18 months       | Not applicable                        | Open-Label Extension<br>Study.[3]                         |

SARA: Scale for the Assessment and Rating of Ataxia; CI-CS: Clinical Impression of Change in Severity.

Table 2: Efficacy in Parkinson's Disease (PD) Models



| Neurological<br>Disease Model            | Outcome<br>Measure                | N-Acetyl-L-<br>leucine (NALL)<br>Result | Alternative Treatment / Control | Study Details                            |
|------------------------------------------|-----------------------------------|-----------------------------------------|---------------------------------|------------------------------------------|
| GBA1 L444P Patient-Derived Neurons       | Triton-soluble p-<br>α-synuclein  | ~45% reduction<br>with 10 mM<br>NALL    | Untreated<br>Control            | Preclinical In<br>Vitro Study.[11]       |
| GBA1 L444P Patient-Derived Neurons       | Triton-insoluble<br>p-α-synuclein | ~50% reduction<br>with 10 mM<br>NALL    | Untreated<br>Control            | Preclinical In<br>Vitro Study.[11]       |
| GBA1 L444P<br>Patient-Derived<br>Neurons | Parkin Levels                     | ~70% increase<br>with 10 mM<br>NALL     | Untreated<br>Control            | Preclinical In<br>Vitro Study.[11]       |
| LRRK2 R1441C<br>Knock-in Mice            | Motor Learning<br>Deficits        | Improved performance                    | Vehicle Control                 | Preclinical In<br>Vivo Study.[9]<br>[10] |
| Standard of Care (Symptomatic)           | Motor Symptom<br>Control          | Varies (e.g.,<br>Levodopa)              | -                               | General Clinical Practice.               |

 $p\text{-}\alpha\text{-synuclein:}$  phosphorylated alpha-synuclein.

Table 3: Efficacy in Other Neurological Disease Models



| Neurological Disease<br>Model        | Key Finding with N-Acetyl-<br>L-leucine                                  | Alternative Treatment <i>l</i> Standard of Care                                                                                                                                        |  |
|--------------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| GM2 Gangliosidoses                   | Statistically significant improvement in CI-CS score (p=0.039).[8]       | Palliative care.[8]                                                                                                                                                                    |  |
| Traumatic Brain Injury (mouse model) | Marked attenuation of lesion volume and improved functional deficits.[2] | Many experimental treatments fail in clinical trials.[2]                                                                                                                               |  |
| Amyotrophic Lateral Sclerosis (ALS)  | No direct studies found for NALL.                                        | Riluzole (modest survival<br>benefit).[14] Antioxidants like<br>N-acetylcysteine (NAC)<br>showed prolonged survival in a<br>mouse model.[15][16]                                       |  |
| Alzheimer's Disease                  | No direct studies found for NALL.                                        | Acetylcholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine) for symptomatic relief.[17][18] Aducanumab and Lecanemab target amyloid plaques.[18] |  |

# Experimental Protocols Clinical Trial in Niemann-Pick Disease Type C (IB1001-301)

- Study Design: A randomized, double-blind, placebo-controlled, crossover trial. Patients were assigned to receive either NALL for 12 weeks followed by placebo for 12 weeks, or the reverse sequence.
- Participants: Patients aged 4 years or older with a genetically confirmed diagnosis of NPC.[7]
- Intervention: Orally administered NALL. Patients 13 years or older received 4 g/day.
   Patients aged 4 to 12 years received weight-based doses (2 to 4 g/day).[7]



- Primary Endpoint: The total score on the Scale for the Assessment and Rating of Ataxia (SARA), which ranges from 0 to 40, with lower scores indicating better neurological status.[7]
- Data Analysis: The difference in SARA scores between the NALL and placebo treatment periods was analyzed.



Click to download full resolution via product page

Caption: Crossover design of the Phase 3 NALL trial in NPC.

#### In Vitro Parkinson's Disease Model

- Cell Culture: Dopaminergic neurons were derived from induced pluripotent stem cells (iPSCs) from Parkinson's disease patients carrying GBA1 or LRRK2 mutations.[5][9]
- Treatment: Neurons were treated with NALL at various concentrations (e.g., 5 mM or 10 mM)
   for a specified period (e.g., four weeks).[11]
- Outcome Measures:



- Western Blotting: To quantify the levels of specific proteins, including total and phosphorylated alpha-synuclein, and parkin.[5]
- Proteomics: Discovery-based proteomics were used to identify broad changes in protein expression, revealing upregulation of lysosomal, mitochondrial, and synaptic proteins.[9]
   [10]
- Mechanism Investigation: To determine the role of HTRA1, shRNA lentiviral constructs were used to knockdown the HTRA1 gene, and the effect on pS129-syn levels was then measured after NALL treatment.[5]

#### Conclusion

N-Acetyl-L-leucine is emerging as a significant therapeutic candidate for a range of neurological disorders. Its efficacy in clinically meaningful endpoints in rare diseases like NPC and GM2 gangliosidoses is particularly noteworthy. The preclinical data in Parkinson's disease models are compelling, suggesting a potential to modify key pathological processes. The compound's multi-target mechanism, addressing metabolic dysfunction, impaired autophagy, and neuroinflammation, provides a strong rationale for its broad therapeutic potential. Further large-scale, long-term clinical trials are warranted to confirm these promising findings and to explore its utility in more common neurodegenerative diseases such as Parkinson's and potentially Alzheimer's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nnpdf.org [nnpdf.org]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]

### Validation & Comparative





- 4. A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage News Current events Philipps-Universität Marburg [uni-marburg.de]
- 5. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of N-Acetyl-I-Leucine in Children and Adults With GM2 Gangliosidoses
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease [ouci.dntb.gov.ua]
- 10. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. n-acetyl-l-leucine-and-neurodegenerative-disease Ask this paper | Bohrium [bohrium.com]
- 13. nbinno.com [nbinno.com]
- 14. Current and emerging treatments for amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current potential therapeutics of amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of Alzheimer's Disease: Beyond Symptomatic Therapies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Acetyl-N-methyl-D-leucine efficacy in different neurological disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15408538#n-acetyl-n-methyl-d-leucine-efficacy-in-different-neurological-disease-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com